4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine
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Overview
Description
4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a chlorophenoxy group attached to a butynylamine backbone. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine typically involves the reaction of 4-chlorophenol with N,N-dimethylbut-2-yn-1-amine under specific conditions. One common method includes the use of potassium hydroxide (KOH) to generate the phenoxy ion from 4-chlorophenol, which then reacts with N,N-dimethylbut-2-yn-1-amine to form the desired product . The reaction is usually carried out at elevated temperatures (70-80°C) with vigorous stirring to ensure complete dissolution and reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenoxy)acetic acid: A phenoxyacetic acid derivative with herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
Uniqueness
4-(4-Chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32498-59-2 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-14(2)9-3-4-10-15-12-7-5-11(13)6-8-12/h5-8H,9-10H2,1-2H3 |
InChI Key |
VQIUIGZQVAYYSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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